![molecular formula C17H21N3OS B241039 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine, also known as MPT0G211, is a novel small molecule compound that has been developed for potential use in cancer treatment. This compound exhibits potent anti-tumor activity and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine is not fully understood. However, it has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival, including Akt and mTOR. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine also induces cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. This compound exhibits good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has also been shown to enhance the efficacy of other anti-cancer agents when used in combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in lab experiments is its potent anti-tumor activity and low toxicity profile. This compound can be used to study the mechanisms of cancer cell proliferation and survival, as well as the efficacy of novel anti-cancer agents. However, the limitations of using 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in lab experiments include the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine. One potential direction is to further elucidate the mechanism of action of this compound and identify its molecular targets. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in cancer patients. Additionally, the use of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in combination therapy with other anti-cancer agents could be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine involves a multi-step process that includes the reaction of 2-methyl-6-phenylpyrimidine-4-thiol with 2-bromoethylmorpholine in the presence of a base. The resulting product is then subjected to various purification steps to obtain the final compound. The synthesis method has been optimized to yield a high purity and high yield of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has also been shown to induce apoptosis and inhibit tumor growth in animal models.
Eigenschaften
Produktname |
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
|---|---|
Molekularformel |
C17H21N3OS |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
InChI |
InChI=1S/C17H21N3OS/c1-14-18-16(15-5-3-2-4-6-15)13-17(19-14)22-12-9-20-7-10-21-11-8-20/h2-6,13H,7-12H2,1H3 |
InChI-Schlüssel |
PCXWBIBAUOTFNS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)SCCN2CCOCC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NC(=CC(=N1)SCCN2CCOCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



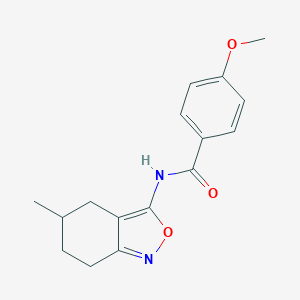
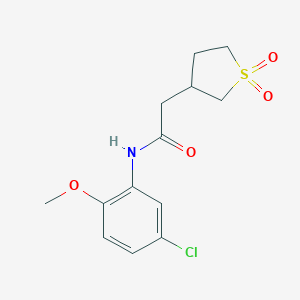
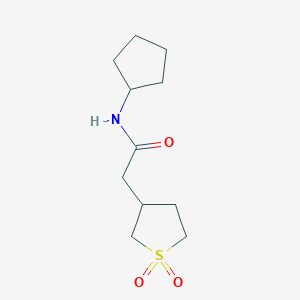
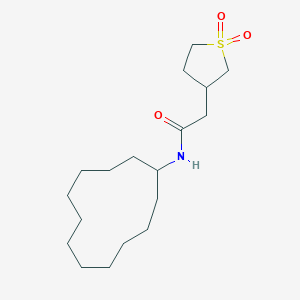
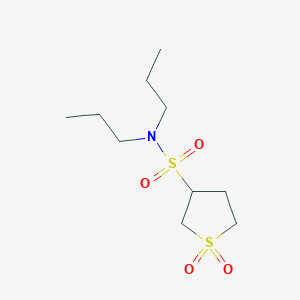
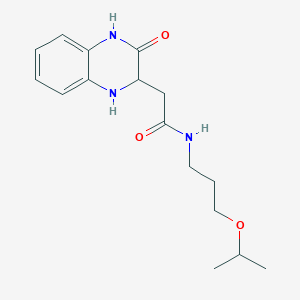
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

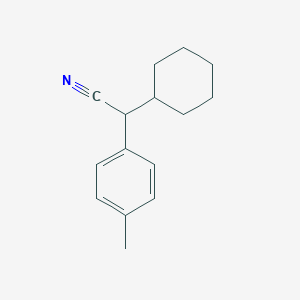
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
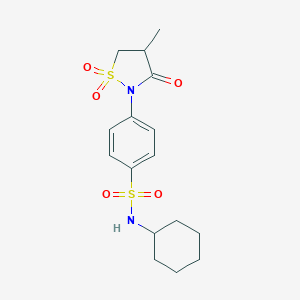
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)